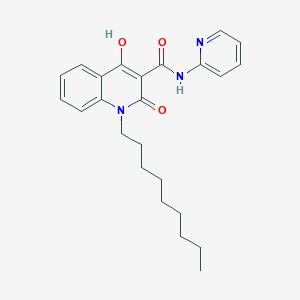![molecular formula C18H15FN4O3 B12054507 9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex heterocyclic compound This compound is notable for its unique structure, which includes a pyridoquinoline core, a pyrimidinyl group, and various functional groups such as a fluoro, hydroxy, and carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic synthesis. The process begins with the construction of the pyridoquinoline core, followed by the introduction of the fluoro, hydroxy, and carboxamide groups. Common reagents used in these steps include fluorinating agents, hydroxylating agents, and carboxylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
科学研究应用
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
相似化合物的比较
Similar Compounds
- 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- 3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthylacetamide
Uniqueness
What sets 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide apart from similar compounds is its unique combination of functional groups and its pyridoquinoline core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
属性
分子式 |
C18H15FN4O3 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC 名称 |
7-fluoro-4-hydroxy-12-methyl-2-oxo-N-pyrimidin-2-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C18H15FN4O3/c1-9-3-4-10-7-11(19)8-12-14(10)23(9)17(26)13(15(12)24)16(25)22-18-20-5-2-6-21-18/h2,5-9,24H,3-4H2,1H3,(H,20,21,22,25) |
InChI 键 |
OBSCYYXZVHYGKK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=NC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12054431.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054445.png)
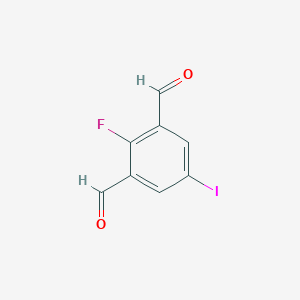
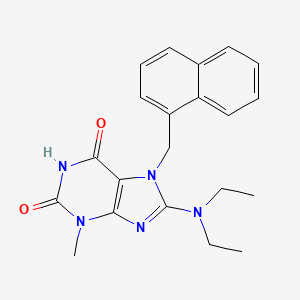

![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)
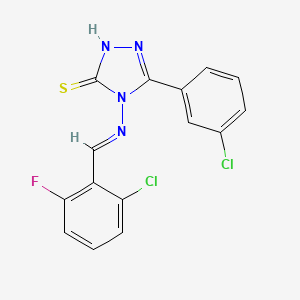
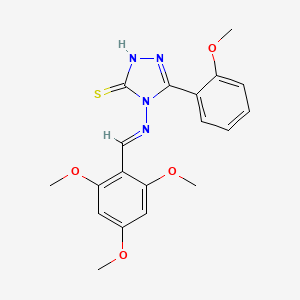


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
